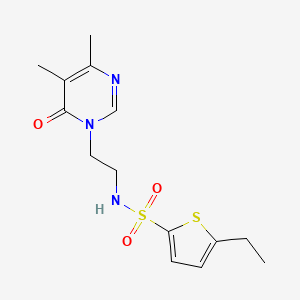
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H21N5O4S, with a molecular weight of approximately 391.4 g/mol. The chemical structure includes a pyrimidine ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : A cyclization reaction is used to create the 4,5-dimethyl-6-oxopyrimidine structure.
- Alkylation : The pyrimidine core is then alkylated with an ethyl halide.
- Sulfamoylation : Finally, the compound is treated with sulfonyl chloride to introduce the sulfonamide functionality.
These steps allow for the creation of a compound that can interact with various biological targets.
Antitumor Activity
Research has shown that compounds containing thiophene and pyrimidine derivatives exhibit notable antitumor activity. For example, studies indicate that similar compounds demonstrate significant inhibitory effects on various cancer cell lines, comparable to established chemotherapeutic agents like doxorubicin .
A study published in Sciendo found that certain thiophene derivatives exhibited promising antitumor properties, suggesting that modifications in the structure can enhance efficacy against specific tumors .
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have also been extensively studied. A review highlighted that compounds similar to this compound demonstrated activity against various bacterial strains, with some derivatives showing effectiveness comparable to standard antibiotics such as ampicillin and gentamicin .
In particular, modifications at the thiophene position significantly influenced antimicrobial potency. Compounds with specific substituents exhibited enhanced activity against pathogens like Aspergillus fumigatus and Syncephalastrum racemosum .
The mechanism by which this compound exerts its effects typically involves:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folic acid synthesis.
- Receptor Interaction : The compound may also interact with specific cellular receptors or pathways that regulate cell proliferation and apoptosis.
These interactions can lead to alterations in cellular processes, contributing to its antitumor and antimicrobial effects.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Antitumor Efficacy : In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : A series of synthesized thiophene derivatives were tested against a panel of bacteria and fungi, revealing significant inhibition zones that suggest potent antimicrobial activity .
特性
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-4-12-5-6-13(21-12)22(19,20)16-7-8-17-9-15-11(3)10(2)14(17)18/h5-6,9,16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAWRQYKZDDRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













